N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl}acetamide
Overview
Description
“N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl}acetamide” is a chemical compound with the molecular formula C17H15N3O3 . It is a derivative of cyanoacetamides, which are considered important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides like “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C17H15N3O3 . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
“this compound” has a molar mass of 309.32 . Further physical and chemical properties such as melting point, boiling point, and density would require additional experimental data.Scientific Research Applications
Insecticidal Activity
- Pyridine derivatives, including compounds similar to N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl}acetamide, have shown significant insecticidal activity. One study found that certain pyridine derivatives possessed moderate to strong aphidicidal activities, with one compound showing about 4-fold the insecticidal activity of a known insecticide, acetamiprid (Bakhite et al., 2014).
Antibacterial and Antifungal Activity
- N-substituted pyridine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds were characterized by various spectroscopic methods and showed promising antimicrobial potential (Mahyavanshi et al., 2017).
Application in Pharmaceutical Sciences
- A compound structurally similar to this compound was studied for its potential in the pharmaceutical industry. The research focused on the crystallization and characterization of different polymorphs of this compound and their conversion in aqueous media (Petrova et al., 2009).
Synthesis and Characterization
- Studies have also been conducted on the synthesis and characterization of N-substituted pyridine derivatives. These studies provide insights into the chemical properties and potential applications of these compounds in various scientific fields (Palamarchuk et al., 2019).
Molecular Structural Studies
- Molecular structural studies of N-substituted pyridine derivatives, including investigations into their hydrogen, stacking, and halogen bonding, have been carried out. These studies are crucial for understanding the compound's stability and reactivity, which is essential for its application in material science and drug development (Gouda et al., 2022).
Antimalarial Activity
- Research into pyridine derivatives has also explored their potential in antimalarial applications. These studies involve synthesizing various compounds and evaluating their effectiveness against malaria-causing parasites (Werbel et al., 1986).
Additional Applications
- Other research has focused on the synthesis and evaluation of various N-substituted pyridine derivatives for different applications, including their potential use in organic chemistry and medicinal chemistry (Various Authors, 1983-2020).
Future Directions
The future directions in the research of “N-{3-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl}acetamide” and its derivatives could involve exploring their potential in evolving better chemotherapeutic agents . Further studies could also focus on the synthesis of novel heterocyclic moieties from this class of compounds .
Properties
IUPAC Name |
N-[3-(5-acetyl-3-cyano-6-methylpyridin-2-yl)oxyphenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-16(11(2)21)7-13(9-18)17(19-10)23-15-6-4-5-14(8-15)20-12(3)22/h4-8H,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOZTNUKHPVMGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC2=CC=CC(=C2)NC(=O)C)C#N)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501168775 | |
Record name | N-[3-[(5-Acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501168775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478043-38-8 | |
Record name | N-[3-[(5-Acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478043-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-[(5-Acetyl-3-cyano-6-methyl-2-pyridinyl)oxy]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501168775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.